[4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone
Description
This compound is a piperazine derivative featuring a 2-methoxyphenyl group at the piperazine N4-position and a 1-methylindole moiety linked via a methanone bridge. Such structural motifs are common in medicinal chemistry, particularly for targeting neurotransmitter receptors (e.g., 5-HT6) and enzymes (e.g., tyrosinase). The 1-methylindole group may influence lipophilicity and receptor binding, while the 2-methoxyphenyl substituent on piperazine could modulate selectivity and potency .
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(1-methylindol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-22-10-9-16-15-17(7-8-18(16)22)21(25)24-13-11-23(12-14-24)19-5-3-4-6-20(19)26-2/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSZPDLRBOWWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenyl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.
Attachment of the Indole Moiety: The final step involves the coupling of the substituted piperazine with an indole derivative through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of this compound exhibit significant antidepressant-like effects. Studies have demonstrated that compounds with similar piperazine structures can modulate serotonin and norepinephrine levels, which are critical neurotransmitters involved in mood regulation. For instance, a study exploring the structure-activity relationship (SAR) found that modifications in the piperazine ring could enhance antidepressant efficacy while minimizing side effects .
Anxiolytic Effects
The anxiolytic potential of 4-(2-methoxyphenyl)piperazin-1-ylmethanone has been investigated in preclinical models. The compound's ability to interact with serotonin receptors (particularly 5-HT1A and 5-HT2A) suggests a mechanism for reducing anxiety symptoms. Experimental data supports its use in anxiety disorders, showing a reduction in anxiety-like behaviors in animal models .
Antipsychotic Properties
This compound has also been evaluated for antipsychotic effects. Its structural similarity to known antipsychotics allows for exploration as a potential treatment for schizophrenia and other psychotic disorders. Preliminary studies have indicated that it may reduce dopaminergic activity, which is often hyperactive in psychotic conditions .
Neuroprotective Effects
Emerging evidence suggests that 4-(2-methoxyphenyl)piperazin-1-ylmethanone may possess neuroprotective properties. Research focusing on neurodegenerative diseases like Alzheimer's and Parkinson's has shown that compounds with similar indole structures can inhibit neuroinflammation and oxidative stress, potentially slowing disease progression .
Mechanistic Studies
Mechanistic studies involving this compound have revealed its influence on various signaling pathways related to neuronal survival and apoptosis. It appears to modulate pathways associated with brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and function .
Pain Management
There is growing interest in the analgesic properties of this compound. Its interaction with opioid receptors and modulation of pain pathways suggest potential applications in pain management therapies, particularly for chronic pain conditions .
Drug Development
The unique chemical structure of 4-(2-methoxyphenyl)piperazin-1-ylmethanone makes it a candidate for further drug development efforts aimed at creating novel therapeutic agents targeting mental health disorders. Ongoing research includes optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and leading to changes in neurotransmitter release and signaling pathways. This can result in various pharmacological effects, including anxiolytic and antidepressant activities.
Comparison with Similar Compounds
Piperazine-Based Antagonists Targeting 5-HT6 Receptors
Several analogs with modifications to the indole or piperazine moiety have been studied for 5-HT6 receptor antagonism:
Key Trends :
Antiviral and Antiretroviral Piperazine-Indole Hybrids
Key Trends :
Enzyme Inhibitors with Piperazine-Methanone Scaffolds
Variations in the arylpiperazine group influence enzyme inhibition profiles:
Key Trends :
- Hydroxyl groups on the piperazine aryl ring enhance tyrosinase inhibition, while nitro groups may favor phosphatidylinositol transfer protein (PITP) interactions .
Cannabinoid Receptor Ligands with Indole Modifications
Key Trends :
- Side-chain length critically impacts cannabinoid receptor binding, whereas methanone-linked derivatives (like the target compound) likely engage distinct targets .
Biological Activity
The compound 4-(2-methoxyphenyl)piperazin-1-ylmethanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of the compound consists of a piperazine ring substituted with a methoxyphenyl group and an indole moiety. This unique arrangement is believed to contribute to its biological properties.
The biological activity of 4-(2-methoxyphenyl)piperazin-1-ylmethanone primarily involves interactions with various neurotransmitter receptors. Notably, it has been studied for its affinity towards dopamine D3 receptors, which are implicated in several neuropsychiatric disorders.
Dopamine D3 Receptor Affinity
Research indicates that this compound exhibits high affinity for the dopamine D3 receptor, which is crucial for developing treatments for substance use disorders. A study highlighted that selective antagonists targeting this receptor could offer therapeutic benefits in treating addiction-related behaviors .
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structural features to 4-(2-methoxyphenyl)piperazin-1-ylmethanone exhibit significant cytotoxic effects against various cancer cell lines. For instance, related indole derivatives have shown promising results with IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 (glioblastoma) | 10–30 |
| Compound B | WM793 (melanoma) | <20 |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with compounds containing piperazine and indole structures. These compounds have been evaluated in various animal models, demonstrating efficacy in reducing seizure frequency and severity .
Case Studies
Several case studies have investigated the pharmacological properties of related compounds:
- Dopamine D3 Receptor Study :
-
Cytotoxicity Evaluation :
- In a comparative study involving several piperazine derivatives, 4-(2-methoxyphenyl)piperazin-1-ylmethanone was found to be among the most effective agents against cancer cell lines, suggesting a robust anticancer potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
